GN6958
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Overview
Description
Mechanism of Action
Target of Action
GN6958 is a non-peptidic selective inhibitor of SUMO-sentrin specific protease 1 (SENP1) . SENP1 is a major deSUMOylase enzyme that efficiently removes small ubiquitin-related modifier (SUMO) proteins from their target substrates . This enzyme plays a crucial role in various biological pathways such as cancer, cell growth and differentiation, ribosome biogenesis, and transcriptional regulation .
Mode of Action
This compound inhibits the protease activity of SENP1 in a concentration-dependent manner . The direct interaction of this compound with SENP1 protein in cells has been observed .
Biochemical Pathways
The primary biochemical pathway affected by this compound is SUMOylation, a post-translational modification process that involves the attachment of SUMO proteins to target proteins . This process regulates protein-protein interactions, subcellular localization, and transcriptional activity of target proteins . By inhibiting SENP1, this compound disrupts the dynamic balance of SUMOylation and deSUMOylation, thereby affecting the functions of proteins involved in tumorigenesis and other biological processes .
Pharmacokinetics
Its selective inhibition against senp1 protease activity suggests that it may have favorable bioavailability .
Result of Action
The molecular effect of this compound involves the suppression of SENP1 activity, leading to an increase in SUMOylated proteins . On a cellular level, this results in the suppression of HIF-1α accumulation, which can influence various cellular processes, including cell survival, angiogenesis, and energy metabolism .
Biochemical Analysis
Biochemical Properties
GN6958 plays a significant role in biochemical reactions, particularly in the process of deSUMOylation . It interacts with enzymes such as SENP1, a SUMO-specific protease, and inhibits its activity . This interaction alters the balance of SUMOylation and deSUMOylation, impacting the function of various proteins and biomolecules within the cell .
Cellular Effects
The effects of this compound on cellular processes are profound. By inhibiting SENP1, this compound influences cell function by altering the SUMOylation status of various proteins . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to SENP1 and inhibiting its activity . This prevents SENP1 from removing SUMO from target proteins, thereby altering their function . The changes in protein function can lead to alterations in gene expression and other cellular processes .
Temporal Effects in Laboratory Settings
Preliminary studies suggest that this compound is stable and does not degrade rapidly
Dosage Effects in Animal Models
Early studies suggest that this compound may have a threshold effect, with increased efficacy at higher doses . The potential for toxic or adverse effects at high doses is still being explored .
Metabolic Pathways
This compound is involved in the SUMOylation-deSUMOylation pathway . It interacts with the enzyme SENP1 and inhibits its activity, thereby altering the balance of SUMOylation and deSUMOylation within the cell . This can impact metabolic flux and the levels of various metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are areas of active research. Preliminary studies suggest that this compound may interact with various transporters or binding proteins, which could influence its localization or accumulation within the cell .
Subcellular Localization
Early studies suggest that this compound may be directed to specific compartments or organelles within the cell, potentially through targeting signals or post-translational modifications .
Preparation Methods
The synthesis of GN6958 involves the derivatization of 1-[4-(N-benzylamino)phenyl]-3-phenylurea. The synthetic route typically includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitroaniline and benzylamine.
Reaction Conditions: The nitro group of 4-nitroaniline is reduced to an amine group using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere.
Coupling Reaction: The resulting amine is then coupled with benzylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the urea derivative.
Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain this compound in high purity.
Chemical Reactions Analysis
GN6958 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: this compound can undergo substitution reactions where functional groups on the phenyl rings are replaced with other substituents.
Common Reagents and Conditions: Reagents such as hydrogen gas, palladium on carbon, and N,N’-dicyclohexylcarbodiimide are commonly used in these reactions. Conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions include various substituted urea derivatives and amine derivatives
Scientific Research Applications
GN6958 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of SUMO-sentrin specific protease 1 (SENP1) and its effects on protein SUMOylation.
Biology: this compound is employed in biological studies to investigate the role of SENP1 in cellular processes such as cell growth, differentiation, and apoptosis.
Medicine: The compound shows potential as a targeted therapeutic agent for hepatocellular carcinoma due to its dual inhibitory effects on SENP1 and HIF-1α.
Industry: This compound is used in the development of new cancer therapies and as a reference compound in drug discovery and development
Comparison with Similar Compounds
GN6958 is unique due to its dual inhibitory effects on SENP1 and HIF-1α. Similar compounds include:
VEA-499: An effective inhibitor for SENP1 and SENP2.
Ebselen: A selective inhibitor of SENP2.
Triptolide: Inhibits SENP1 and disrupts SENP1-SUMO1 interaction.
Momordin Ic: Another inhibitor of SENP1. These compounds share similar inhibitory effects on SUMO-sentrin specific proteases but differ in their selectivity and additional targets
Properties
IUPAC Name |
ethyl 3-[[4-[methyl(phenylcarbamoyl)amino]anilino]methyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c1-3-30-23(28)19-9-7-8-18(16-19)17-25-20-12-14-22(15-13-20)27(2)24(29)26-21-10-5-4-6-11-21/h4-16,25H,3,17H2,1-2H3,(H,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRROUJPHZPIWBN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)CNC2=CC=C(C=C2)N(C)C(=O)NC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.